molecular formula C7H4BrClN2 B1449113 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine CAS No. 1597913-29-5

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Cat. No.: B1449113
CAS No.: 1597913-29-5
M. Wt: 231.48 g/mol
InChI Key: GIFSTQCACGYQFU-UHFFFAOYSA-N
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Description

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine (CAS 1597913-29-5) is a versatile halogenated heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol. This compound serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug design, with derivatives demonstrating a wide range of pharmacological activities. This building block is specifically valued for its application in the synthesis of pyrrolo[1,2-a]pyrazine derivatives, which have shown significant promise in oncological research. Scientific studies have identified related compounds in this chemical class that exhibit potent activity against human lymphoma cell lines (U937), inducing apoptosis through caspase-3/7 activation pathways . The strategic placement of bromine and chlorine substituents on the fused bicyclic ring system allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, making it an ideal precursor for constructing compound libraries for biological screening. The broader class of pyrazine-containing compounds has established importance in pharmaceutical sciences, featuring in numerous marketed drugs across therapeutic areas including antitubercular, antiepileptic, and anticancer treatments . As a key building block in this chemical space, this compound enables researchers to explore structure-activity relationships and develop new chemical entities with potential therapeutic value. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-1-chloropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6-7(9)10-1-2-11(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSTQCACGYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597913-29-5
Record name 7-bromo-1-chloropyrrolo[1,2-a]pyrazine
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Preparation Methods

Halogenation of Pyrrole Derivatives

The initial step involves halogenation of pyrrole or 2-acetylpyrrole derivatives to introduce halogen atoms at specific positions. For example:

  • 2-Acetylpyrrole is halogenated with brominating agents such as N-bromosuccinimide or chlorinating agents like sulfuryl chloride to form 4-bromo-2-acetylpyrroles or 4-chloro-2-acetylpyrroles, respectively.
  • This step is typically carried out in non-polar or aprotic solvents such as dichloroethane or dimethylformamide at low temperatures (around -80°C to -70°C) to ensure regioselectivity and minimize side reactions.

Cyclization to Form Pyrrolo[1,2-a]pyrazine Core

  • The halogenated acetylpyrroles are then treated with 2-iodo-1,1-diethoxyethane to form intermediates that undergo cyclization.
  • Cyclization is achieved by refluxing in glacial acetic acid or similar solvents to afford 1-methyl-7-halopyrrolo[1,2-a]pyrazines.
  • This step establishes the fused bicyclic pyrrolo[1,2-a]pyrazine scaffold with halogen substituents at the 7-position.

Chlorination at the 1-Position

  • The 1-position chlorination is performed by treating the cyclized compound with phosphorus oxychloride (POCl₃) at reflux or room temperature for extended periods (12 to 16 hours).
  • This step selectively introduces chlorine at the 1-position to yield 1-chloropyrrolo[1,2-a]pyrazine derivatives.

Bromination at the 7-Position

  • Bromination at the 7-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in non-polar solvents like methylene chloride.
  • The reaction is conducted at low temperatures (approximately -78°C) for 30 minutes to an hour to ensure selective monobromination without overbromination.

Alternative Halogenation Routes

  • For related compounds such as 1-chloro-7-iodopyrrolo[1,2-a]pyrazine, a two-step halogenation involving N-chlorosuccinimide (NCS) and iodine has been reported, indicating the feasibility of selective halogenation at both positions using electrophilic halogen sources under controlled conditions.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent Temperature Time Notes
Halogenation of 2-acetylpyrrole N-bromosuccinimide or sulfuryl chloride Dichloroethane, DMF -80°C to -70°C 30 min to 1 hour Low temp for regioselectivity
Cyclization 2-iodo-1,1-diethoxyethane, reflux Glacial acetic acid Reflux Several hours Forms pyrrolo[1,2-a]pyrazine core
1-Position chlorination Phosphorus oxychloride (POCl₃) Neat or chloroform Room temp to reflux 12 to 16 hours Selective chlorination
7-Position bromination N-bromosuccinimide (NBS) or bromine Methylene chloride -78°C 30 min to 1 hour Controlled bromination

Research Findings and Analytical Data

  • The synthetic intermediates and final products are typically purified by column chromatography or extraction techniques.
  • Structural confirmation is achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and sometimes X-ray crystallography for solid-state structure elucidation.
  • The halogen substituents influence the electronic properties and reactivity, enabling further functionalization or use as intermediates in pharmaceutical synthesis.

Summary Table: Preparation Methods of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine

Preparation Step Key Reagents/Conditions Purpose/Outcome
Halogenation of 2-acetylpyrrole NBS or sulfuryl chloride, low temp Introduce Br or Cl at pyrrole ring
Cyclization 2-iodo-1,1-diethoxyethane, reflux in acetic acid Formation of pyrrolo[1,2-a]pyrazine core
1-Position Chlorination POCl₃, room temp to reflux Chlorination at N-1 position
7-Position Bromination NBS or bromine, low temp Bromination at C-7 position
Purification Column chromatography, extraction Isolation of pure compound

Chemical Reactions Analysis

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate (KMnO₄) can introduce additional functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine has the following characteristics:

  • CAS Number : 1782490-76-9
  • Molecular Formula : C7_{7}H5_{5}BrClN3_{3}
  • Molecular Weight : 232.49 g/mol

The compound features a pyrrolo[1,2-a]pyrazine core, which is significant for its biological activity. The presence of bromine and chlorine atoms enhances its reactivity and interaction with biological targets.

Inhibition of Gastric Acid Secretion

One of the primary applications of pyrrolo[1,2-a]pyrazine derivatives, including this compound, is their role as inhibitors of gastric acid secretion. Research indicates that these compounds can be effective in treating conditions characterized by excessive gastric acid production, such as peptic ulcers. The pharmacological properties include:

  • Mechanism : These compounds inhibit specific pathways involved in gastric acid secretion.
  • Dosage : Therapeutic doses typically range from 0.02 to 100 mg/kg body weight per day, depending on the condition being treated .

Sirtuin Activation

Recent studies have explored the potential of pyrrolo[1,2-a]pyrazines in activating Sirtuin proteins (Sirt6), which are implicated in various cellular processes including aging and metabolism. For instance:

  • Anticancer Activity : Compounds that activate Sirt6 have shown promise in inhibiting the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC) models. The activation leads to enhanced deacetylation of histones, promoting cell cycle arrest and tumor growth suppression .
  • Inflammatory Response Modulation : Some derivatives have been noted for their ability to suppress pro-inflammatory cytokine production and exhibit anti-SARS-CoV-2 activity, indicating potential applications in treating inflammatory diseases and viral infections .

Table 1: Summary of Research Findings on this compound

StudyObjectiveFindingsApplication
US Patent US5041442AGastric acid secretion inhibitionDemonstrated effective inhibition in animal modelsTreatment for peptic ulcers
PMC5472370Fragment binding to BACE1Identified as a potential fragment binder with inhibitory propertiesAlzheimer's disease research
PMC9805530Sirt6 activationShowed significant anticancer effects in vitro and in vivoCancer therapy development

Mechanism of Action

The exact mechanism of action of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Substituted Pyrrolo[1,2-a]pyrazines

The substitution pattern on the pyrrolo[1,2-a]pyrazine scaffold significantly influences reactivity, physical properties, and biological activity. Key analogs include:

Table 1: Substituted Pyrrolo[1,2-a]pyrazines and Their Properties

Compound Name Substituents CAS Number Key Properties/Applications Reference
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine 7-Br, 1-Cl 1597913-29-5 Intermediate for piperazine derivatives
6-Bromopyrrolo[1,2-a]pyrazine (4j) 6-Br - Antifungal activity
7-Chloro-1-methylpyrrolo[1,2-a]pyrazine 7-Cl, 1-Me 136927-48-5 Undisclosed biological applications
8-Bromo-4-chloropyrrolo[1,2-a]pyrazine 8-Br, 4-Cl 1416439-60-5 Structural isomer; no reported activity
6,7-Dibromopyrrolo[1,2-a]pyrazine (4k) 6-Br, 7-Br - Enhanced antifungal potential
  • Regiochemical Effects : Bromination at position 6 (4j) versus 7 (4i) alters electronic properties, with 6-bromo derivatives showing distinct reactivity in subsequent functionalization .
  • Halogen vs. Alkyl Substitution : Chlorine at position 1 (as in 7-bromo-1-chloro) is more reactive toward nucleophilic substitution than methyl groups (e.g., 7-chloro-1-methyl), making it preferable for synthesizing amine derivatives .

Benzoimidazole-Pyrrolo[1,2-a]pyrazine Hybrids

Fusion of benzoimidazole with pyrrolo[1,2-a]pyrazine enhances fluorescence properties. For example:

  • Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine exhibits deep blue emission (quantum yield up to 56%) and cell permeability, making it suitable for bioimaging .
  • This compound lacks fused aromatic systems, resulting in weaker fluorescence compared to these hybrids. However, its halogen substituents enable precise functionalization for targeted drug design .

Imidazo[1,2-a]pyrazines

Structural analogs with an imidazole ring instead of pyrrole demonstrate distinct biological activities:

Saturated Derivatives

Hydrogenation of the pyrrolo[1,2-a]pyrazine core alters electronic properties:

  • 5a-Methyl-5a,6-dihydro-5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazine : Saturation reduces aromaticity, leading to weaker fluorescence but improved solubility .
  • This compound : The fully aromatic system ensures stability and reactivity for further derivatization .

Brominated vs. Chlorinated Analogs

  • Chlorine : Smaller atomic radius increases reactivity in substitution reactions (e.g., chlorine at position 1 in 7-bromo-1-chloro facilitates piperazine coupling) .

Biological Activity

7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on antifungal, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₇H₄BrClN₂
Molecular Weight223.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrrolo[1,2-a]pyrazine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the drug efflux activity in Candida albicans.

In a study evaluating various derivatives, it was found that several compounds exhibited significant inhibitory effects against the CaCdr1p and CaMdr1p transporters. The Minimum Inhibitory Concentration (MIC) values ranged from 100 to 901 µM, indicating varying degrees of effectiveness against resistant strains .

Anticancer Activity

The compound's anticancer properties have also been explored, particularly its role in inhibiting tumor growth. Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine can exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested for their ability to induce apoptosis in cancer cells, demonstrating promising results in vitro .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit aldose reductase (AR), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolo structure can enhance AR inhibitory activity significantly .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntifungalCandida albicansInhibition of efflux
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionAldose ReductaseSignificant inhibition

Case Study 1: Antifungal Efficacy Against C. albicans

A recent study evaluated the antifungal efficacy of a series of pyrrolo derivatives including this compound. The results indicated that certain derivatives could synergistically enhance the activity of fluconazole against resistant strains. Specifically, compounds with low FIC indices demonstrated strong synergistic effects when combined with fluconazole, reducing its MIC significantly .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines revealed that pyrrolo derivatives could induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 7-bromo-1-chloropyrrolo[1,2-a]pyrazine?

The synthesis typically involves two key steps: (1) N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones under basic conditions, followed by (2) dehydrative cyclization with ammonium acetate to form the pyrrolo[1,2-a]pyrazine core. Subsequent halogenation (bromination/chlorination) at positions 7 and 1 can be achieved using electrophilic halogenating agents (e.g., NBS for bromination, SO₂Cl₂ for chlorination). Palladium-catalyzed cross-coupling reactions (e.g., C6 arylation) may further modify the scaffold .

Q. How can the purity and structure of this compound be verified?

Methodological verification includes:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + H]+ peak matching theoretical values) .
  • ¹H/¹³C NMR to assign substituent positions (e.g., δ ~8.9 ppm for H-7 in iodinated analogs) .
  • HPLC/GC for purity assessment (>95% typical for research-grade compounds) .

Q. What solvents and conditions are optimal for handling this compound?

The compound is sensitive to moisture and heat. Use anhydrous solvents (e.g., MeCN, DMF) under inert atmospheres (N₂/Ar). Store at –20°C in amber vials to prevent decomposition. Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved?

Regioselective bromination at position 7 is facilitated by directed metalation strategies or halogen dance reactions . For example, iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine with N-iodosuccinimide in MeCN at reflux yields 7-iodo derivatives (83% yield), with regiochemistry confirmed by NMR coupling constants (e.g., J = 4.8 Hz for H-6/H-7) . Alternative methods include Au-catalyzed cyclization or Sonogashira coupling for aryl/alkynyl group introduction .

Q. What strategies address contradictions in reported biological activity data for pyrrolo[1,2-a]pyrazine derivatives?

Discrepancies often arise from variations in:

  • Substituent electronic effects (e.g., electron-withdrawing groups at position 7 altering binding affinity).
  • Assay conditions (e.g., cell-line specificity, concentration ranges).
    Resolve conflicts by:
  • Conducting dose-response studies across multiple models.
  • Performing computational docking to predict binding modes .

Q. How can cross-coupling reactions be optimized for this scaffold?

For Suzuki-Miyaura coupling:

  • Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C.
  • Monitor reaction progress via TLC (Rf shift) and purify via flash chromatography (hexane/EtOAc). Typical yields range from 70–90% .
    For Buchwald-Hartwig amination:
  • Employ Xantphos/Pd₂(dba)₃ with Cs₂CO₃ in toluene at 110°C for 12 h .

Q. What analytical challenges arise in characterizing halogenated analogs?

  • Isotopic splitting in mass spectra (e.g., Br/Cl patterns) complicates HRMS interpretation.
  • Crystallization difficulties due to low symmetry; solve via vapor diffusion (EtOH/hexane) or use SC-XRD for unambiguous structure determination .

Methodological Considerations

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Introduce methyl, trifluoromethyl, or phosphonate groups at position 3 to modulate steric/electronic profiles .
  • Side-chain diversification : Attach heterocycles (e.g., pyridine, triazole) via Huisgen cycloaddition or reductive amination .

Q. What precautions are critical for scaling up synthesis?

  • Exothermic reactions : Control temperature during cyclization (use ice baths for exothermic steps).
  • Waste management : Neutralize halogenated byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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